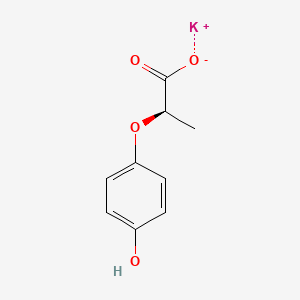
Potassium (R)-2-(4-hydroxyphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ®-2-(4-hydroxyphenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoic acids. It is characterized by the presence of a hydroxy group attached to a phenoxy ring, which is further connected to a propanoate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium ®-2-(4-hydroxyphenoxy)propanoate typically involves the reaction of ®-2-(4-hydroxyphenoxy)propanoic acid with a potassium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the desired potassium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Potassium ®-2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Potassium ®-2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium ®-2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
- Potassium ®-2-(4-methoxyphenoxy)propanoate
- Potassium ®-2-(4-aminophenoxy)propanoate
- Potassium ®-2-(4-chlorophenoxy)propanoate
Comparison: Potassium ®-2-(4-hydroxyphenoxy)propanoate is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, amino, and chloro analogs, the hydroxy derivative exhibits different reactivity and potential applications. For instance, the hydroxy group enhances its solubility and reactivity in certain chemical reactions, making it more versatile in various applications.
Properties
Molecular Formula |
C9H9KO4 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
potassium;(2R)-2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C9H10O4.K/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1/t6-;/m1./s1 |
InChI Key |
RHWBAORFZYOJII-FYZOBXCZSA-M |
Isomeric SMILES |
C[C@H](C(=O)[O-])OC1=CC=C(C=C1)O.[K+] |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















